molecular formula C8H14O2 B1329522 Ethyl cyclopentanecarboxylate CAS No. 5453-85-0

Ethyl cyclopentanecarboxylate

Cat. No.: B1329522
CAS No.: 5453-85-0
M. Wt: 142.2 g/mol
InChI Key: UWSJCCUODNDXOT-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl cyclopentanecarboxylate has several applications in scientific research:

Safety and Hazards

Ethyl cyclopentanecarboxylate is classified as a flammable liquid (Category 3) according to the 29 CFR 1910 (OSHA HCS) . More detailed safety and hazard information could not be retrieved from the searched resources.

Preparation Methods

Ethyl cyclopentanecarboxylate is primarily prepared through esterification reactions. One common method involves the reaction of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions typically include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Ethyl cyclopentanecarboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl cyclopentanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclopentanecarboxylic acid, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Ethyl cyclopentanecarboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Cyclopentanecarboxylic acid: The parent acid form of this compound.

    Ethyl cyclohexanecarboxylate: Similar ester but with a cyclohexane ring instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific ring structure and ester group, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl cyclopentanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSJCCUODNDXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202942
Record name Ethyl cyclopentanecarboxylate
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5453-85-0
Record name Ethyl cyclopentanecarboxylate
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Record name Ethyl cyclopentanecarboxylate
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Record name Ethyl cyclopentanecarboxylate
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Record name Ethyl cyclopentanecarboxylate
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Record name ETHYL CYCLOPENTANECARBOXYLATE
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Synthesis routes and methods I

Procedure details

To a solution of cis-2-(3-methylbutylamino)-cyclopentanecarboxylic acid ethyl ester (53.5 mg, 0.237 mmol) in N,N-dimethylformamide (3.0 mL) was added (7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetic acid (prepared as described in Example 1j, 157.4 mg, 0.472 mmol) and a 1.0 M solution of N,N′-dicyclohexylcarbodiimide in dichloromethane (0.47 mL, 0.47 mmol). After stirring at 25° C. for 12 h, the mixture was diluted with dichloromethane and the precipitated N,N′-dicyclohexylurea byproduct was removed by filtration. The filtrate was concentrated and dried in vacuo to afford the crude product, cis-2-[2-(7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetyl]-(3-methylbutyl)amino]-cyclopentanecarboxylic acid ethyl ester, which was used in the next step without further purification. LC-MS (ESI) calcd for C23H34N4O7S2 542.19, found 543.2 [M+H+].
Name
cis-2-(3-methylbutylamino)-cyclopentanecarboxylic acid ethyl ester
Quantity
53.5 mg
Type
reactant
Reaction Step One
Name
(7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetic acid
Quantity
157.4 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.47 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of cyclopentanecarboxylate (1.14 g, 10 mmol) in EtOH (5 mL) was added H2SO4 (0.1 mL) at room temperature. The mixture was allowed to warm to 80° C. and stirred at the same temperature for 3.5 h. The reaction mixture was cooled down to room temperature and poured into saturated NaHCO3 aq. (40 mL). The mixture was stirred at room temperature for 30 min and extracted with EtOAc. The organic layer was dried over MgSO4 and concentrated under reduced pressure to provide compound A124-1 (1.01 g, 71%) as a pale yellow oil. The crude product was used for next step without purification.
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclopentanecarboxylate
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Customer
Q & A

Q1: How does the presence of a hydroxyl group at the 2-position of Ethyl cyclopentanecarboxylate affect its rate of hydrolysis in basic conditions?

A: Studies have shown that the presence and stereochemistry of a hydroxyl group at the 2-position of this compound significantly influences its hydrolysis rate in basic conditions. Specifically, Ethyl cis-2-hydroxycyclopentanecarboxylate hydrolyzes 1.8 to 11 times faster than this compound in a basic solution of aqueous dioxane. [] Interestingly, this rate enhancement is not solely due to potential intramolecular hydrogen bonding, as the trans isomer, incapable of such bonding, exhibits a hydrolysis rate equal to or exceeding that of the cis isomer. [] This suggests other factors, such as solvent interactions, might contribute to the observed rate differences.

Q2: Does the addition of borate buffer impact the hydrolysis rate of Ethyl cis-2-hydroxycyclopentanecarboxylate?

A: Yes, the introduction of a borate buffer can enhance the hydrolysis rate of Ethyl cis-2-hydroxycyclopentanecarboxylate. [] This observation suggests the potential formation of a borate-ester intermediate, which could facilitate intramolecular nucleophilic catalysis, thus accelerating the hydrolysis process.

Q3: Can mass spectrometry be used to differentiate between structural isomers of substituted Ethyl cyclopentanecarboxylates?

A: Yes, mass spectrometry, particularly when coupled with techniques like mass analyzed ion kinetic energy spectrometry (MIKES), can differentiate between structural isomers of substituted Ethyl cyclopentanecarboxylates. Research using methyl 5-methyl-2-oxo-3-[2-(4-R-phenyl)-1-ethyl]cyclopentanecarboxylates and methyl 2-oxo-5-(4-R-phenyl)-3-propylcyclopentanecarboxylates demonstrated that distinct fragmentation patterns are observed for these isomers, allowing for their identification. [] This differentiation is possible due to variations in bond strengths and rearrangement possibilities influenced by the position of substituents on the cyclopentane ring.

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